5-Chloro-4-methoxypyridin-3-amine
Overview
Description
5-Chloro-4-methoxypyridin-3-amine: is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 4-position, and an amino group at the 3-position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxypyridin-3-amine typically involves the chlorination of 4-methoxypyridine followed by amination. One common method includes the reaction of 4-methoxypyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-methoxypyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH2) or thiourea can be used.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dechlorinated pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-4-methoxypyridin-3-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules .
Industry: In the pharmaceutical industry, it is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxypyridin-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets can vary based on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
- 4-Chloro-5-methoxypyridin-3-amine
- 5-Methoxy-4-methylpyridin-3-amine hydrochloride
- 2-Chloro-6-iodopyridin-3-amine
- 2-Chloro-3-iodopyridin-4-amine
Comparison: 5-Chloro-4-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Biological Activity
5-Chloro-4-methoxypyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound has a molecular formula of CHClNO and a molecular weight of approximately 174.6 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a methoxy group at the 4-position, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. For instance, it has been noted for its potential as an inhibitor of bacterial enzymes, which can disrupt lipid biosynthesis in pathogens, leading to antibacterial effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, sulfonyl piperazine derivatives have shown effectiveness against resistant bacterial strains by targeting essential enzymes like LpxH. The presence of the chloro and methoxy groups is believed to enhance the binding affinity of these compounds to their biological targets.
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound possess anticancer properties. For instance, modifications to the pyridine structure have resulted in compounds that inhibit tumor growth in various cancer cell lines. One study reported that a related compound had an IC value of 0.29 μM against specific cancer types, indicating potent anticancer activity .
Data Table: Biological Activity Summary
Activity Type | Target | IC / EC | Reference |
---|---|---|---|
Antimicrobial | LpxH enzyme | N/A | |
Anticancer | Various cancer cell lines | 0.29 μM |
Case Studies
- Antibacterial Studies : A study highlighted the effectiveness of similar pyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved inhibiting essential bacterial enzymes, showcasing the potential for developing new antibiotics based on this scaffold .
- Anticancer Research : In another investigation, several analogs derived from this compound were tested against multiple cancer cell lines. The results indicated that modifications could significantly enhance potency, with some compounds demonstrating better activity than established anticancer drugs like imatinib .
Future Directions
The ongoing exploration of this compound and its derivatives is promising for therapeutic applications. Future research should focus on:
- Optimizing Structure : Further modifications to improve solubility and metabolic stability.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating detailed mechanisms of action to understand how these compounds interact at the molecular level.
Properties
IUPAC Name |
5-chloro-4-methoxypyridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHHPBZNYOVLPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292116 | |
Record name | 3-Pyridinamine, 5-chloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-34-7 | |
Record name | 3-Pyridinamine, 5-chloro-4-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinamine, 5-chloro-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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